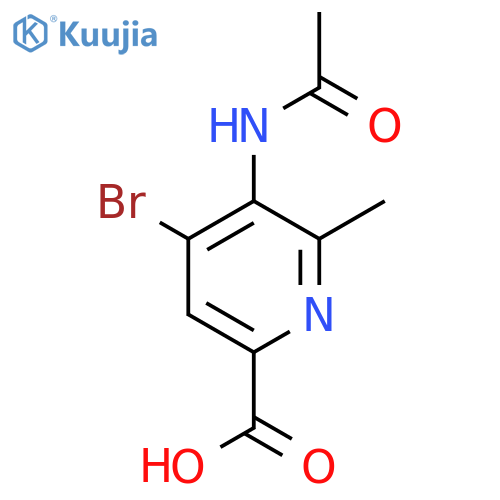Cas no 2680847-11-2 (4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid)

2680847-11-2 structure
商品名:4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid
4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid
- EN300-28283780
- 2680847-11-2
- 4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid
-
- インチ: 1S/C9H9BrN2O3/c1-4-8(12-5(2)13)6(10)3-7(11-4)9(14)15/h3H,1-2H3,(H,12,13)(H,14,15)
- InChIKey: GQEXJPYMFIBARV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=O)O)N=C(C)C=1NC(C)=O
計算された属性
- せいみつぶんしりょう: 271.97965g/mol
- どういたいしつりょう: 271.97965g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 79.3Ų
4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28283780-0.1g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 0.1g |
$1232.0 | 2025-03-19 | |
| Enamine | EN300-28283780-0.5g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 0.5g |
$1344.0 | 2025-03-19 | |
| Enamine | EN300-28283780-2.5g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 2.5g |
$2745.0 | 2025-03-19 | |
| Enamine | EN300-28283780-10.0g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 10.0g |
$6020.0 | 2025-03-19 | |
| Enamine | EN300-28283780-5.0g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 5.0g |
$4060.0 | 2025-03-19 | |
| Enamine | EN300-28283780-1.0g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 1.0g |
$1400.0 | 2025-03-19 | |
| Enamine | EN300-28283780-0.05g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 0.05g |
$1176.0 | 2025-03-19 | |
| Enamine | EN300-28283780-0.25g |
4-bromo-5-acetamido-6-methylpyridine-2-carboxylic acid |
2680847-11-2 | 95.0% | 0.25g |
$1288.0 | 2025-03-19 |
4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid 関連文献
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
2680847-11-2 (4-Bromo-5-acetamido-6-methylpyridine-2-carboxylic acid) 関連製品
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 55290-64-7(Dimethipin)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
